dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate
CAS No.: 501108-04-9
Cat. No.: VC6023201
Molecular Formula: C17H15NO6S2
Molecular Weight: 393.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501108-04-9 |
|---|---|
| Molecular Formula | C17H15NO6S2 |
| Molecular Weight | 393.43 |
| IUPAC Name | dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
| Standard InChI | InChI=1S/C17H15NO6S2/c1-22-9-6-4-8(5-7-9)10-11(15(19)23-2)13(16(20)24-3)25-14-12(10)26-17(21)18-14/h4-7,10H,1-3H3,(H,18,21) |
| Standard InChI Key | YVKXUCMXYCIDGV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused thiopyrano[2,3-d]thiazole core, a bicyclic system combining sulfur-containing thiazole and thiopyran rings. Key substituents include:
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A 4-methoxyphenyl group at position 7, contributing hydrophobic and electron-donating effects.
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Two methyl ester groups at positions 5 and 6, enhancing solubility and enabling further functionalization.
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A ketone group at position 2, critical for hydrogen bonding and reactivity.
The IUPAC name, dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d] thiazole-5,6-dicarboxylate, reflects this arrangement. Its SMILES string (COC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC) and InChIKey (YVKXUCMXYCIDGV-UHFFFAOYSA-N) provide unambiguous structural identifiers.
Physicochemical Characteristics
While solubility data remain unreported, the presence of polar ester and ketone groups suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. The methoxyphenyl moiety may enhance membrane permeability, a desirable trait for drug candidates.
Table 1: Key Chemical Properties
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves multi-step protocols, as outlined in preliminary data. While exact routes for this compound are unspecified, analogous thiopyrano[2,3-d]thiazoles are synthesized via:
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Cyclocondensation: Reaction of thioamide derivatives with α,β-unsaturated carbonyl compounds to form the thiazole ring .
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Esterification: Introduction of methyl ester groups via acid-catalyzed reactions with methanol.
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Functionalization: Addition of the 4-methoxyphenyl group through nucleophilic substitution or Friedel-Crafts alkylation.
Analytical Validation
Characterization relies on spectroscopic methods:
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NMR: and NMR confirm substituent positions and ring fusion.
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Mass Spectrometry: High-resolution MS verifies molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolves stereochemistry and crystal packing, though data for this specific compound are pending .
Biological Activities and Mechanisms
Anticancer Activity
Hybrid thiopyrano[2,3-d]thiazole-pyrazole compounds exhibit IC values of 7.83–25.95 µg/mL against MCF-7 and HepG-2 cell lines . Key mechanisms include:
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Carbonic anhydrase inhibition: Selective inhibition of hCAIX (IC = 0.067 µM) and hCAXII (IC = 0.123 µM), disrupting pH regulation in tumors .
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Apoptosis induction: Activation of caspase-9 and cell cycle arrest at G2/M phase observed in HepG-2 cells .
Table 2: Comparative Anticancer Activity of Thiopyrano[2,3-d]Thiazole Derivatives
| Compound | IC (MCF-7) | IC (HepG-2) | Target Enzyme (IC) |
|---|---|---|---|
| 5d | 18.24 ± 1.8 µg/mL | 10.09 ± 2.1 µg/mL | hCAIX: 0.89 µM |
| 7e | 10.08 ± 1.5 µg/mL | 7.83 ± 2.1 µg/mL | hCAIX: 0.067 µM |
| 7i | 12.37 ± 2.3 µg/mL | 9.45 ± 1.7 µg/mL | hCAXII: 0.123 µM |
Anti-Inflammatory Effects
Preliminary data suggest thiopyrano[2,3-d]thiazoles inhibit cyclooxygenase-2 (COX-2) and reduce TNF-α production. The 4-methoxyphenyl group may augment these effects by scavenging reactive oxygen species (ROS).
Pharmacological Applications and Derivatization
Drug Development Prospects
The compound’s modular structure allows strategic modifications:
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Ester hydrolysis: Conversion to carboxylic acids for improved solubility.
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Methoxy group replacement: Substitution with halogens or amines to enhance target affinity .
Structure-Activity Relationships (SAR)
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Position 7: Bulky aryl groups (e.g., 4-methoxyphenyl) enhance membrane penetration and enzyme binding .
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Position 2: Ketones are critical for hydrogen bonding with catalytic residues in carbonic anhydrases .
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Positions 5/6: Ester groups serve as prodrug moieties, metabolized in vivo to active acids.
Future Directions
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